molecular formula C8H12O2 B6604672 6-oxaspiro[3.5]nonan-2-one CAS No. 2386846-79-1

6-oxaspiro[3.5]nonan-2-one

Cat. No.: B6604672
CAS No.: 2386846-79-1
M. Wt: 140.18 g/mol
InChI Key: WPLKGMWTZNLPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxaspiro[3.5]nonan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a ketone in the presence of an acid catalyst can lead to the formation of the spirocyclic structure . The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic framework .

Mechanism of Action

The mechanism of action of 6-oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound for studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxaspiro[3.5]nonan-2-one is unique due to its specific ring size and the presence of an oxygen atom in the spirocyclic framework. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-oxaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-4-8(5-7)2-1-3-10-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLKGMWTZNLPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C2)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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